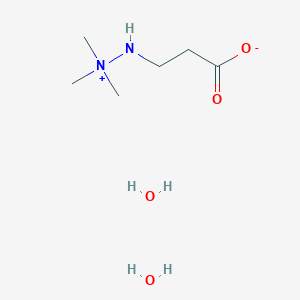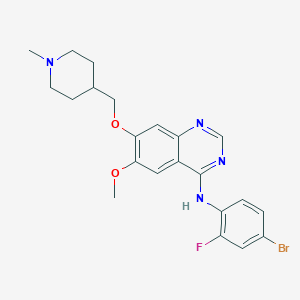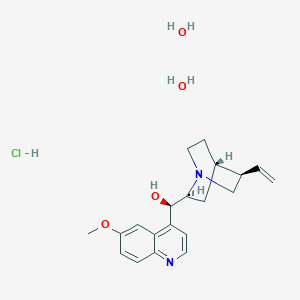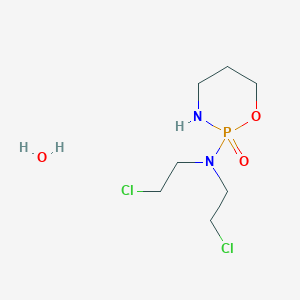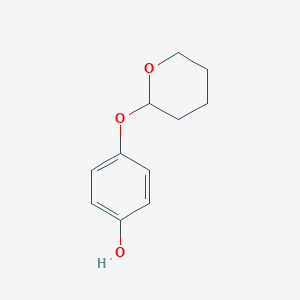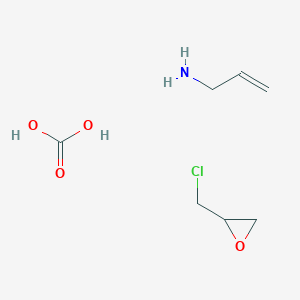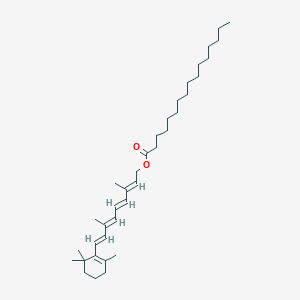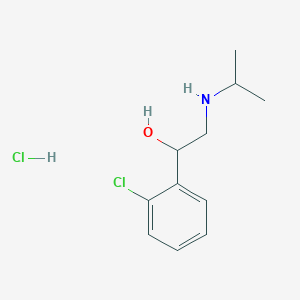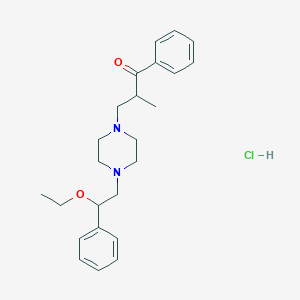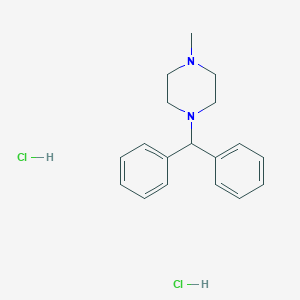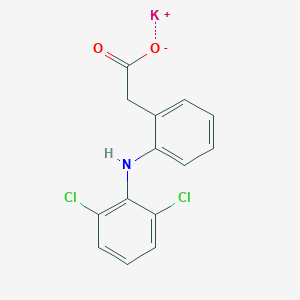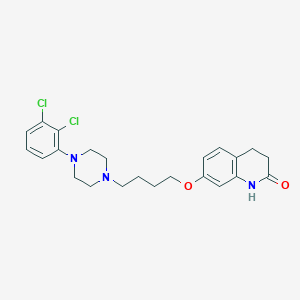
Aripiprazol
Übersicht
Beschreibung
Aripiprazole is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. It is also used as an adjunctive treatment for major depressive disorder, irritability associated with autism, and Tourette’s syndrome . Aripiprazole is known for its unique mechanism of action, which involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A receptors .
Wirkmechanismus
Target of Action
Aripiprazole primarily targets dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors . Dopamine D2 receptors are involved in the regulation of dopamine neurotransmission, which plays a crucial role in mood and psychotic disorders . Serotonin receptors are implicated in mood regulation, and their modulation can help alleviate symptoms of various psychiatric conditions .
Mode of Action
Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . As a partial agonist, aripiprazole binds to these receptors and exhibits less intrinsic activity than the endogenous full agonist dopamine . This allows aripiprazole to modulate dopamine levels depending on whether they are too high or low .
Biochemical Pathways
Aripiprazole’s action on dopamine D2 receptors affects the mesolimbic and mesocortical pathways . In the mesolimbic pathway, aripiprazole’s partial agonism is postulated to reduce hyperfunctioning dopaminergic transmission, thereby reducing positive symptoms of psychiatric disorders . In the mesocortical pathway, aripiprazole’s partial agonism increases dopaminergic activity back to normal levels, reducing negative symptoms . Aripiprazole also affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries .
Pharmacokinetics
Aripiprazole exhibits linear kinetics with an elimination half-life of approximately 75 hours . Steady-state plasma concentrations are achieved in about 14 days . Aripiprazole has a bioavailability of 87% , and peak plasma concentrations occur within 3 to 5 hours . It is primarily eliminated by the hepatic enzymes, CYP3A4 and CYP2D6 .
Result of Action
The unique pharmacological profile of aripiprazole provides ‘adaptive’ pharmacological activity . Depending on endogenous dopamine levels and signaling status, aripiprazole may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors . This results in the modulation of dopamine levels, reducing both positive and negative symptoms of psychiatric disorders .
Action Environment
The action of aripiprazole can be influenced by various environmental factors. For instance, the presence of excess dopamine transmission can cause aripiprazole to act as a functional antagonist, reducing this transmission to lower levels . Conversely, in the presence of low dopamine levels, aripiprazole can act as a functional agonist, increasing dopamine neurotransmission . This ability to adjust its action based on the environment contributes to aripiprazole’s efficacy and stability.
Wissenschaftliche Forschungsanwendungen
Aripiprazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es zum Studium der Arzneimittellöslichkeit und Kristallisationsprozesse verwendet . In der Biologie wird es verwendet, um die Auswirkungen von Antipsychotika auf zelluläre und molekulare Pfade zu untersuchen . In der Medizin wird this compound umfassend auf seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener psychiatrischer Erkrankungen untersucht . Darüber hinaus findet es Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer Arzneimittelformulierungen und -abgabesysteme .
Wirkmechanismus
This compound übt seine Wirkungen durch eine Kombination von Agonismus, partiellem Agonismus und Antagonismus an verschiedenen Rezeptoren aus. Sein primärer Mechanismus umfasst partiellen Agonismus an Dopamin-D2-Rezeptoren und Serotonin-5-HT1A-Rezeptoren sowie Antagonismus an Serotonin-5-HT2A-Rezeptoren . Dieser einzigartige Mechanismus trägt dazu bei, das Dopamin- und Serotonin-Gleichgewicht im Gehirn auszugleichen und so die Symptome psychiatrischer Erkrankungen zu lindern .
Biochemische Analyse
Biochemical Properties
Aripiprazole acts as a potent partial D₂ agonist, functioning as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT2A receptor . Aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, leading to robust declines in cellular ATP and viability .
Cellular Effects
Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been associated with cell-protective mechanisms and neurite growth . Aripiprazole and its primary active metabolite have been found to induce mitochondrial toxicity, causing a significant decrease in cellular ATP and viability .
Molecular Mechanism
Aripiprazole’s unique mechanism of action is due to its partial agonism at dopamine D2 receptors (D2Rs) and serotonin 5-HT1A receptors, along with antagonism at serotonin 5-HT2A receptors . Depending on endogenous dopamine levels and signaling status, aripiprazole may act as a full antagonist, a moderate antagonist, or a partial agonist at D2Rs .
Temporal Effects in Laboratory Settings
It has been observed that chronic administration of aripiprazole has an effect on D2R affinity state and number, which has implications for long-term treatment of psychosis .
Dosage Effects in Animal Models
In animal models, the effects of aripiprazole vary with different dosages. For instance, a common dose of 3 mg/kg of aripiprazole had no effect on alcohol drinking in a study using a rat model . Repeated treatment with a higher dose of 6.0 mg/kg significantly diminished alcohol drinking .
Metabolic Pathways
Aripiprazole is mainly metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 . It has also been shown to have a stimulatory effect on pyruvate dehydrogenase, citrate synthase, and complex I, while suppressing cytochrome c oxidase (complex IV) activity .
Transport and Distribution
A study using the blood-brain barrier model hCMEC/D3 cells identified organic cation/carnitine transporter 2 (OCTN2) as a potential transporter of aripiprazole .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Aripiprazol umfasst mehrere wichtige Schritte. Eine gängige Methode umfasst die Reaktion von Tetrahydrofuran mit p-Toluolsulfonylchlorid unter der Katalyse von Zinkchlorid, um 4-Chlorbutyl-p-toluolsulfonat zu erhalten. Dieses Zwischenprodukt wird dann in Gegenwart eines Lösungsmittels und einer Base mit 7-Hydroxychinolinon umgesetzt, um 4-Chlorbutoxychinolinon zu erzeugen. Schließlich wird 4-Chlorbutoxychinolinon mit Piperazinhydrochlorid in einem spezifischen Lösungsmittel und einer Base umgesetzt, um this compound zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Verwendung von überkritischen Antisolvent-Verfahren, um seine Löslichkeit und Bioverfügbarkeit zu verbessern. Diese Methode umfasst die Herstellung von this compound-Poly(methylvinylether-co-maleinsäureanhydrid)-Nanokompositen, die seine Wasserlöslichkeit und therapeutische Wirksamkeit deutlich verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aripiprazol durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine metabolische Verarbeitung und therapeutische Wirksamkeit entscheidend.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind überkritisches Kohlendioxid, das verwendet wird, um seine Löslichkeit zu verbessern und die Bildung von Mikro-/Nanometer-Arzneimitteln zu erleichtern . Andere Reagenzien umfassen verschiedene Säuren und Basen, die bei der Synthese und Modifikation von this compound verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound entstehen, sind seine aktiven Metaboliten, die zu seinen therapeutischen Wirkungen beitragen. Diese Metaboliten werden durch Prozesse wie Hydroxylierung und Dehydrierung gebildet.
Vergleich Mit ähnlichen Verbindungen
Aripiprazol wird häufig mit anderen atypischen Antipsychotika wie Brexpiprazol und Cariprazin verglichen. Während alle drei Medikamente als partielle Agonisten an Dopamin-D2-Rezeptoren wirken, hat Brexpiprazol eine geringere intrinsische Aktivität und stärkere Wirkungen an Serotoninrezeptoren im Vergleich zu this compound . Cariprazin hingegen hat eine höhere Affinität für Dopamin-D3-Rezeptoren . Diese Unterschiede in der Rezeptoraffinität und der intrinsischen Aktivität tragen zu den einzigartigen therapeutischen Profilen und Nebenwirkungsprofilen dieser Medikamente bei.
Liste ähnlicher Verbindungen:- Brexpiprazol
- Cariprazin
- Risperidon
- Olanzapin
- Quetiapin
This compound zeichnet sich durch seinen einzigartigen Wirkmechanismus und sein relativ günstiges Nebenwirkungsprofil aus, was es zu einer wertvollen Option bei der Behandlung verschiedener psychiatrischer Erkrankungen macht.
Eigenschaften
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046083 | |
| Record name | Aripiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aripiprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
139.0-139.5 °C | |
| Record name | ARIPIPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001% | |
| Record name | SID49666418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aripiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The antipsychotic action of aripiprazole is likely due to the agonism of D2 and 5-HT1A receptors though the exact mechanism has not been defined. Some adverse effects may be due to action on other receptors. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha1 receptors., The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole., ...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ... | |
| Record name | Aripiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ARIPIPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, flake crystals from ethanol | |
CAS No. |
129722-12-9, 851220-85-4 | |
| Record name | Aripiprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129722-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aripiprazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aripiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aripiprazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aripiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VFR53I78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARIPIPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aripiprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137-140 | |
| Record name | Aripiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aripiprazole differ from other atypical antipsychotics in its mechanism of action?
A1: Unlike other atypical antipsychotics, aripiprazole acts as a partial agonist at dopamine D2 and D3 receptors. [] This means it activates these receptors, but to a lesser extent than dopamine itself. [] It also exhibits high affinity for D2 and D3 and 5-HT1A and 5-HT2A receptors, and moderate affinity for D4, 5-HT2C, and 5-HT7, α1-adrenergic and H1 receptors. []
Q2: What are the downstream effects of aripiprazole's partial agonism at dopamine receptors?
A2: Aripiprazole's partial agonism is thought to stabilize dopamine activity in the brain. [, ] It can enhance dopamine activity where it is low and reduce it where it is high, leading to a more balanced dopaminergic state. [] This mechanism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia. []
Q3: How does aripiprazole affect the cAMP-PKA and Akt-GSK3β signaling pathways compared to other antipsychotics?
A3: Studies in rats show that acute aripiprazole treatment has distinct effects on these pathways compared to haloperidol (a D2 antagonist) and bifeprunox (another D2 partial agonist). [] Aripiprazole demonstrated similar effects on PKA expression to haloperidol in the caudate putamen and ventral tegmental area, but not to bifeprunox. [] Additionally, only aripiprazole increased GSK3β phosphorylation in the prefrontal cortex, nucleus accumbens, caudate putamen, and substantia nigra. [] These findings suggest a unique pharmacological profile for aripiprazole.
Q4: How is aripiprazole metabolized in the body?
A4: Aripiprazole is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2D6, to form its active metabolite, dehydroaripiprazole. [, , ]
Q5: How do genetic variations in CYP2D6 affect aripiprazole pharmacokinetics?
A5: Studies show that individuals with the CYP2D6*10 allele have significantly higher plasma concentrations of aripiprazole compared to those without the mutation. [] This suggests a potential role for CYP2D6 genotyping in personalizing aripiprazole treatment.
Q6: Does the co-administration of other drugs affect aripiprazole plasma concentrations?
A6: Yes, certain drugs can interact with aripiprazole. For example, paroxetine, a strong CYP2D6 inhibitor, significantly increases plasma concentrations of both aripiprazole and its active metabolite. [] On the other hand, escitalopram, a selective serotonin reuptake inhibitor (SSRI) with less CYP2D6 inhibition, does not significantly affect aripiprazole concentrations. []
Q7: What is the relationship between aripiprazole plasma concentration and its occupancy of dopamine D2/D3 receptors in the brain?
A7: Positron emission tomography (PET) studies using [(18)F]fallypride in patients with schizophrenia have shown a strong correlation between aripiprazole serum concentration and D2/D3 receptor occupancy. [] Receptor occupancy was high across all brain regions at clinically effective doses, reaching near saturation at serum concentrations exceeding 100-150 ng/ml. []
Q8: In what conditions is aripiprazole approved for use?
A8: Aripiprazole is FDA approved for the treatment of schizophrenia, acute manic or mixed episodes associated with bipolar I disorder, and as maintenance therapy for bipolar I disorder in patients who have responded to aripiprazole acutely. [, , , ] It is also increasingly used off-label for other conditions, such as treatment-resistant depression and agitation in bipolar disorder. []
Q9: Is aripiprazole effective as a monotherapy for bipolar I depression?
A9: Two large randomized controlled trials found that aripiprazole monotherapy, as dosed in those studies, was not significantly more effective than placebo in treating bipolar depression at the end of 8 weeks. [] While early improvements were observed, they did not persist to the study's end. []
Q10: Can aripiprazole be used in patients with schizophrenia who have developed hyperprolactinemia due to other antipsychotics?
A10: Studies suggest that adding a low dose of aripiprazole to the treatment regimen of patients experiencing antipsychotic-induced hyperprolactinemia can effectively lower prolactin levels without compromising antipsychotic efficacy. [] This may offer a strategy to manage this common and distressing side effect of many antipsychotics.
Q11: Have there been any reports of aripiprazole-induced tardive dyskinesia, and how does its risk compare to other antipsychotics?
A11: Although considered to have a lower risk of tardive dyskinesia (TD) compared to older antipsychotics, several case reports have emerged describing aripiprazole-associated TD. [] This suggests that the risk might be higher than initially thought, particularly in individuals with risk factors for TD. []
Q12: Are there long-acting injectable formulations of aripiprazole available?
A12: Yes, two once-every-two-month long-acting injectable formulations of aripiprazole are available: aripiprazole lauroxil (AL) and aripiprazole monohydrate (Ari 2MRTU). [] These formulations aim to improve medication adherence and provide sustained therapeutic levels of the drug.
Q13: What analytical methods are commonly used to measure aripiprazole and its metabolite in biological samples?
A13: High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is frequently employed for the quantification of aripiprazole and dehydroaripiprazole in plasma. [] These methods offer high sensitivity and selectivity, enabling accurate measurement of drug concentrations for pharmacokinetic studies and therapeutic drug monitoring. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)


